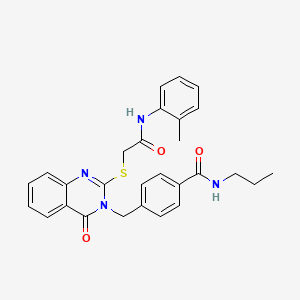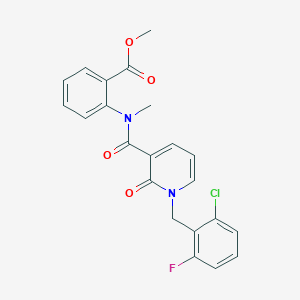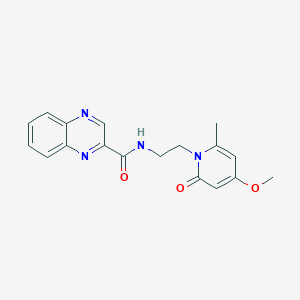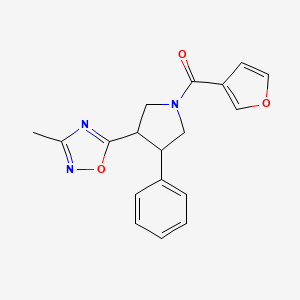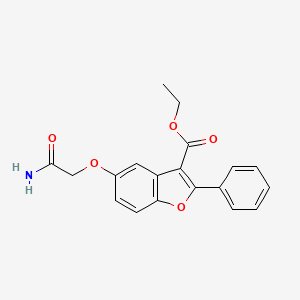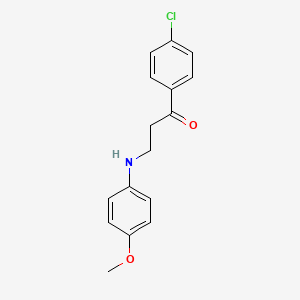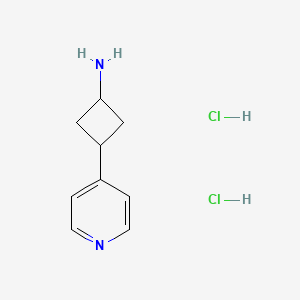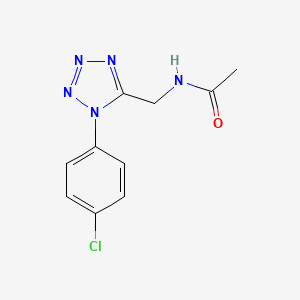
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound that belongs to the class of tetrazole derivatives. It has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research indicates that compounds similar to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide have shown promising antimalarial properties. A study on substituted phenyl analogues and their N omega-oxides demonstrated significant antimalarial potency against Plasmodium berghei in mice, showing correlation with the size and electron donation of the phenyl ring substituents. These compounds also exhibited excellent activity against resistant strains of the parasite and promising pharmacokinetic properties, making them candidates for clinical trials in humans (Werbel et al., 1986).
Neuropharmacology
Studies on compounds with structural similarities to this compound have been conducted to understand their effects on brain functions. Losartan and Irbesartan, angiotensin AT1 receptor antagonists, influenced brain angiotensinogen mRNA levels in normotensive rats in a dose, time, and brain-area-dependent manner, indicating the potential role of similar compounds in modulating brain systems (Pediconi et al., 2005). Additionally, a study on the NMDA receptor agonist DL-(tetrazol-5-yl)glycine, related to tetrazol-5-yl compounds, demonstrated significant excitotoxic potency, further contributing to our understanding of NMDA receptor-mediated excitotoxicity in brain pathologies (Schoepp et al., 1994).
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOULKCBMBLAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


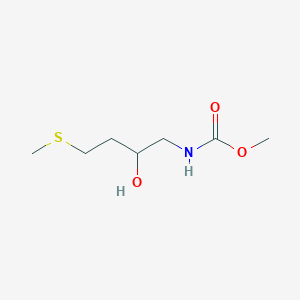
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)
![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
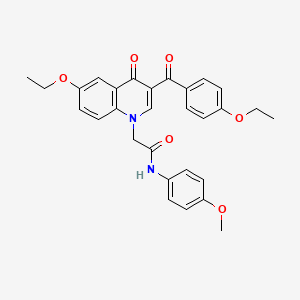
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
